Here are some potential areas of scientific research where 4,7-Dibromo-1H-benzo[d][1,2,3]triazole could be involved:
4,7-Dibromo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound characterized by its unique structure, which includes a triazole ring fused to a benzene moiety. The molecular formula of this compound is C6H3Br2N3, and it possesses a molecular weight of 276.92 g/mol. The presence of bromine atoms at the 4 and 7 positions of the triazole ring contributes to its chemical reactivity and potential applications in various fields, including organic electronics and medicinal chemistry .
There is no documented information regarding a specific mechanism of action for 4,7-Dibromo-1H-benzo[d][1,2,3]triazole in scientific research. Triazole derivatives, in general, can exhibit various biological activities depending on the specific structure. Some triazoles can act as antifungal or antibacterial agents due to their ability to interfere with fungal or bacterial cell wall synthesis []. However, the mechanism of action for 4,7-Dibromo-1H-benzo[d][1,2,3]triazole would be purely speculative at this point.
The reactivity of 4,7-dibromo-1H-benzo[d][1,2,3]triazole is influenced by its bromine substituents. It can undergo nucleophilic substitution reactions where nucleophiles attack the bromine atoms. For instance, treatment with sodium methoxide in methanol can lead to the selective displacement of one or both bromine atoms, producing various derivatives . Additionally, this compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl boronic acids .
Research indicates that compounds containing the benzo[d][1,2,3]triazole moiety exhibit significant biological activities. Specifically, 4,7-dibromo-1H-benzo[d][1,2,3]triazole has been studied for its potential antibacterial and antifungal properties. The halogenated structure enhances its interaction with biological targets, making it a candidate for further pharmacological studies .
The synthesis of 4,7-dibromo-1H-benzo[d][1,2,3]triazole typically involves two main steps:
For example, one method involves heating a precursor compound in the presence of phosphorus pentabromide to yield the dibromo derivative efficiently .
4,7-Dibromo-1H-benzo[d][1,2,3]triazole finds applications in several domains:
Studies on the interactions of 4,7-dibromo-1H-benzo[d][1,2,3]triazole with other molecules reveal significant insights into its reactivity and potential applications. For instance:
These interactions highlight its versatility as a synthetic intermediate in organic chemistry.
Several compounds share structural similarities with 4,7-dibromo-1H-benzo[d][1,2,3]triazole. Here are some notable examples:
The presence of two bromine atoms in 4,7-dibromo-1H-benzo[d][1,2,3]triazole distinguishes it from these similar compounds by enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry.
4,7-Dibromo-1H-benzo[d] [1] [2] [3]triazole exhibits a fused ring system consisting of a benzene ring fused to a 1,2,3-triazole heterocycle with bromine substituents at the 4 and 7 positions [1]. The molecular formula is C₆H₃Br₂N₃ with a molecular weight of 276.92 g/mol [1] [2]. The compound exists as tautomeric forms, though X-ray crystallographic studies of the parent benzotriazole establish the depicted structure with characteristic nitrogen-nitrogen bond distances [4].
The canonical Simplified Molecular Input Line Entry System representation is BrC1C=CC(Br)=C2N=NNC=12, and the International Union of Pure and Applied Chemistry name is 4,7-dibromo-2H-benzo[d] [1] [2] [3]triazole [2]. The compound demonstrates planar geometry within the fused ring system, with the bromine atoms positioned to minimize steric hindrance [5].
Conformational analysis reveals that the benzotriazole core maintains planarity due to the aromatic conjugation, while the bromine substituents adopt positions that optimize electronic interactions within the π-system [6]. The triazole ring exhibits characteristic bond lengths with nitrogen-nitrogen distances of approximately 1.306 Å for the N=N bond and 1.340 Å for the HN-N bond, consistent with the established benzotriazole structure [4].
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₃Br₂N₃ |
| Molecular Weight | 276.92 g/mol |
| Canonical SMILES | BrC1C=CC(Br)=C2N=NNC=12 |
| InChI Key | OWEQSMBFLCRRMV-UHFFFAOYSA-N |
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 4,7-dibromo-1H-benzo[d] [1] [2] [3]triazole [5] [7]. In ¹H nuclear magnetic resonance spectra recorded in dimethyl sulfoxide-d₆, the compound exhibits characteristic aromatic proton signals at δ 7.65 ppm appearing as a singlet for the two equivalent protons [8]. The ¹³C nuclear magnetic resonance spectrum in dimethyl sulfoxide-d₆ shows distinct carbon signals at δ 139.14, 129.47, and 106.73 ppm [8].
Spectroscopic analysis reveals that the introduction of bromine substituents causes significant chemical shift perturbations compared to the unsubstituted benzotriazole [7]. The carbons bearing bromine atoms exhibit characteristic upfield shifts, with C4 and C7 appearing at approximately 110-117 ppm in various substituted derivatives [6]. The aromatic protons in the fused ring system demonstrate coupling patterns consistent with the substitution pattern [5].
Infrared spectroscopy shows characteristic absorption bands for the triazole nitrogen-hydrogen stretch and aromatic carbon-carbon stretches [9]. The compound exhibits ultraviolet-visible absorption characteristics typical of benzotriazole derivatives, with absorption maxima in the range of 265-305 nanometers depending on the solvent system [8] [10].
| Spectroscopic Method | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance | δ 7.65 ppm (singlet, 2H, aromatic) |
| ¹³C Nuclear Magnetic Resonance | δ 139.14, 129.47, 106.73 ppm |
| Ultraviolet-Visible | λmax 265-305 nm |
| Mass Spectrometry | [M+H]⁺ 277.94 (calculated 277.92) |
Crystallographic studies of benzotriazole derivatives provide insight into the solid-state structure of 4,7-dibromo-1H-benzo[d] [1] [2] [3]triazole [11]. The compound forms crystalline structures with specific unit cell parameters that can be determined through X-ray single crystal diffraction studies [11]. Related dibrominated triazole compounds exhibit triclinic or monoclinic crystal systems with characteristic intermolecular hydrogen bonding patterns [11].
The crystal structure reveals that molecules are arranged through intermolecular interactions, with the triazole nitrogen atoms participating in hydrogen bonding networks [11]. The bromine substituents contribute to the overall packing arrangement through halogen bonding interactions with neighboring molecules [11]. Crystal packing analysis shows that the planar aromatic systems engage in π-π stacking interactions typical of fused heterocyclic compounds [11].
Structural analysis indicates that the compound adopts a planar conformation in the solid state, with minimal deviation from planarity within the fused ring system [4]. The bromine atoms are positioned to minimize steric interactions while maximizing electronic conjugation within the aromatic framework [6].
| Crystallographic Parameter | Typical Range |
|---|---|
| Crystal System | Triclinic/Monoclinic |
| Space Group | P-1 or P21/c |
| Unit Cell Volume | 400-600 Ų |
| Density (calculated) | 2.2-2.3 g/cm³ |
The electronic properties of 4,7-dibromo-1H-benzo[d] [1] [2] [3]triazole are characterized by its position as an electron-deficient heterocyclic system [6] [12]. The compound exhibits strong electron-withdrawing character due to the combined effects of the triazole ring and bromine substituents [6]. Computational studies reveal that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels are significantly influenced by the electron-withdrawing nature of the substituents [6] [12].
Electrochemical characterization through cyclic voltammetry demonstrates that derivatives of this compound exhibit specific oxidation and reduction potentials [12]. The electronic band gap of polymeric systems incorporating this unit ranges from 0.82 to 1.08 electron volts, indicating strong acceptor character [12]. The compound's electron affinity and ionization potential make it suitable for applications requiring electron-accepting properties [6].
The aromatic system exhibits extended conjugation that facilitates intramolecular charge transfer processes [6]. Computational analysis using density functional theory methods confirms the electron-deficient nature of the compound and its ability to participate in donor-acceptor interactions [12]. The presence of bromine atoms enhances the electron-withdrawing character compared to unsubstituted benzotriazole derivatives [6].
| Electronic Property | Value/Range |
|---|---|
| Band Gap (in polymers) | 0.82-1.08 eV |
| Electron Affinity | High (electron-accepting) |
| Highest Occupied Molecular Orbital | ~-5.0 eV |
| Lowest Unoccupied Molecular Orbital | ~-3.9 to -4.0 eV |
4,7-Dibromo-1H-benzo[d] [1] [2] [3]triazole demonstrates significant thermal stability with a melting point of 248-250°C [13] [8]. The compound exhibits a predicted boiling point of 461.4±25.0°C, indicating substantial thermal robustness [13]. The high melting point reflects strong intermolecular interactions in the crystalline phase, including hydrogen bonding and π-π stacking interactions [13].
Thermal analysis reveals that the compound maintains structural integrity at elevated temperatures, making it suitable for high-temperature applications [13]. The presence of bromine substituents contributes to the thermal stability through enhanced intermolecular interactions [13]. Density functional theory predictions suggest a density of 2.294±0.06 g/cm³, consistent with the compact molecular packing [13].
Phase behavior studies indicate that the compound exists as a crystalline solid at room temperature with characteristic polymorphic behavior typical of substituted benzotriazoles [13]. The thermal decomposition temperature is significantly higher than the melting point, providing a wide operational window for thermal processing [13]. Storage conditions typically require sealed containers at room temperature to prevent sublimation and maintain chemical stability [14].
| Thermal Property | Value |
|---|---|
| Melting Point | 248-250°C |
| Boiling Point (predicted) | 461.4±25.0°C |
| Density (predicted) | 2.294±0.06 g/cm³ |
| Storage Temperature | Room temperature |
| Physical State | Crystalline solid |
The classical synthetic approaches to 4,7-dibromo-1H-benzo[d] [2] [3]triazole primarily involve multi-step procedures beginning with the formation of the parent benzotriazole core structure, followed by selective halogenation reactions [4] [5] [6].
The foundational synthetic route involves the cyclocondensation of o-phenylenediamine with sodium nitrite in acidic medium [4] [7]. This process proceeds through the formation of a monodiazonium intermediate, which undergoes spontaneous intramolecular cyclization to yield the benzotriazole core [4] [6]. The reaction mechanism begins with the treatment of o-phenylenediamine with sodium nitrite in the presence of acetic acid at temperatures ranging from 15°C to 85°C [4]. The reaction typically requires 2-6 hours and achieves yields of 67-94% depending on the specific conditions employed [4] [8].
A more efficient classical approach involves the pressurized one-step synthesis method developed for industrial applications [5]. This technique utilizes o-phenylenediamine and sodium nitrite in aqueous medium under elevated temperature (240-260°C) and pressure (3.0-4.0 MPa) conditions [5]. The reaction proceeds for 3-3.5 hours and achieves yields of 36-75% [5]. The process involves subsequent acidification to pH 5.0 and vacuum distillation at 202-204°C/15mmHg for product isolation [5] [9].
Alternative classical routes include the benzyne-azide cycloaddition methodology, which provides a facile approach to substituted benzotriazoles [10]. This method involves the generation of benzyne intermediates from anthranilic acid derivatives followed by reaction with azides under mild conditions [10]. The reaction typically proceeds in acetonitrile with cesium fluoride as the fluoride source, achieving yields of 43-95% depending on the substrate scope [10].
The bromination of benzotriazole to produce 4,7-dibromo-1H-benzo[d] [2] [3]triazole can be achieved through several strategic approaches, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [11] [13].
Direct bromination of benzotriazole using elemental bromine in the presence of Lewis acid catalysts represents a straightforward approach [14] [15]. The reaction typically employs aluminum bromide or iron(III) bromide as catalysts to activate the bromine molecule through polarization of the bromine-bromine bond [14]. This activation creates a more electrophilic bromine species capable of undergoing electrophilic aromatic substitution on the benzotriazole ring [14]. The reaction conditions generally require reflux temperatures in suitable solvents such as chloroform or carbon tetrachloride .
Phosphorus pentabromide (PBr₅) represents another effective brominating agent for benzotriazole derivatives [16] [17] [18]. The reaction mechanism involves the formation of phosphorus pentabromide in situ from phosphorus tribromide and elemental bromine at 0°C, followed by heating with the benzotriazole substrate at 105°C for 9 hours [16]. This method achieves yields of approximately 75% and has been successfully applied to various benzotriazole derivatives [16] [18].
N-bromosuccinimide (NBS) in combination with catalytic amounts of iron triflimide provides a highly regioselective bromination method [2]. This approach demonstrates exceptional selectivity for specific positions on the benzotriazole ring, with the reaction proceeding under mild conditions in organic solvents [2]. The iron triflimide catalyst facilitates the formation of the active brominating species while maintaining high regioselectivity [2].
The bromination pattern is significantly influenced by the electronic properties of the benzotriazole substrate [11]. Electron-donating substituents tend to activate the ring toward electrophilic bromination, while electron-withdrawing groups deactivate the system [11]. The physicochemical properties of halogenated benzotriazoles demonstrate a general trend of decreased solubility with increasing numbers of bromine atoms on the benzene ring [11].
Contemporary synthetic methodologies for 4,7-dibromo-1H-benzo[d] [2] [3]triazole incorporate advanced techniques including microwave-assisted synthesis, flow chemistry, and catalyst-free approaches [19] [20] [21].
Microwave-assisted synthesis represents a significant advancement in benzotriazole chemistry, offering reduced reaction times and improved yields compared to conventional heating methods [19] [22]. The technique involves the use of microwave irradiation to accelerate the cyclization process, typically reducing reaction times from several hours to minutes [19]. For benzotriazole derivatives, microwave conditions at 85°C for 2-6 minutes achieve yields of 88-90%, representing a substantial improvement over conventional methods [3] [22].
Flow chemistry approaches provide enhanced control over reaction parameters and improved safety profiles for hazardous bromination reactions [23] [24]. These systems enable precise control of temperature, pressure, and reagent flow rates, minimizing variability and improving reproducibility [23]. The continuous flow platform allows for the generation of reactive intermediates under controlled conditions, reducing the formation of side products and improving overall efficiency [24].
Catalyst-free synthesis methods have gained prominence due to their environmental benefits and simplified reaction procedures [19] [25]. These approaches typically involve the direct reaction of benzotriazole with formaldehyde or other simple reagents under mild conditions [19]. The absence of metal catalysts eliminates the need for catalyst removal steps and reduces potential contamination issues [25].
Lewis acid-mediated benzotriazole ring cleavage strategies provide access to diversely substituted benzotriazole derivatives [20]. The method involves the use of anhydrous aluminum chloride to facilitate ring opening and subsequent cyclization reactions [20]. This approach demonstrates compatibility with both electron-withdrawing and electron-donating substituents on the aromatic ring, achieving yields ranging from 43-91% [20].
The optimization of synthetic parameters for 4,7-dibromo-1H-benzo[d] [2] [3]triazole synthesis requires careful consideration of temperature, pressure, catalyst loading, solvent selection, and reaction time [26] [27] [28].
Temperature optimization plays a crucial role in determining reaction efficiency and product selectivity [26]. For the pressurized synthesis method, optimal temperatures range from 240-260°C, with higher temperatures increasing reaction rates but potentially leading to decomposition above 300°C [5] [26]. The classical diazotization approach operates effectively at lower temperatures of 15-85°C, providing better control over side reactions [4] [8].
Pressure conditions significantly influence conversion rates in high-temperature syntheses [5]. Optimal pressure ranges of 3.0-4.0 MPa facilitate improved conversion while maintaining reaction control [5]. The use of autoclave systems enables precise pressure control and ensures safety during high-pressure operations [5] [9].
Catalyst loading optimization is critical for metal-catalyzed reactions [27] [28]. Palladium-catalyzed coupling reactions typically require 10-20 mol% catalyst loading for optimal performance [27]. The optimization studies demonstrate that increasing catalyst loading from 5 mol% to 20 mol% can significantly reduce reaction times while maintaining high yields [27].
Solvent selection profoundly affects reaction outcomes and product isolation [20] [28]. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally provide superior results for nucleophilic substitution reactions [20]. For bromination reactions, chlorinated solvents such as chloroform and dichloromethane offer good solubility for both reactants and products [16] .
Reaction time optimization requires balancing conversion efficiency with side product formation [26] [27]. Extended reaction times generally improve yields but may lead to increased side reactions and product degradation [26]. Monitoring reaction progress by thin-layer chromatography (TLC) enables real-time optimization of reaction conditions [27].
pH control represents another critical parameter, particularly for diazotization reactions [4] [5]. Acidic conditions (pH 3.8-5.0) favor cyclization while preventing decomposition of the diazonium intermediate [4] [5]. The use of buffering systems helps maintain optimal pH throughout the reaction period [8].
Stirring rate and mixing efficiency significantly impact reaction homogeneity and conversion rates [5] [9]. Mechanical stirring at 800-1300 rpm ensures adequate mixing of reactants and heat transfer [5]. Proper mixing is particularly important for heterogeneous reactions involving solid reagents [9].
The purification of 4,7-dibromo-1H-benzo[d] [2] [3]triazole requires specialized techniques due to the compound's unique physicochemical properties, including limited solubility and thermal stability considerations [16] [29] [30].
Recrystallization represents the most commonly employed purification method for benzotriazole derivatives [16] [4] [8]. The technique typically employs ethanol, benzene, or water as recrystallization solvents, achieving purities of 95-99% with yields of 70-90% [16] [4]. The process involves dissolving the crude product in hot solvent, treating with decolorizing charcoal, and allowing controlled cooling to promote crystal formation [4] [8]. For 4,7-dibromo-1H-benzo[d] [2] [3]triazole, recrystallization from chloroform provides high-quality crystals suitable for analytical characterization [16].
Column chromatography offers superior separation efficiency for complex product mixtures [16] [30] [27]. Silica gel chromatography using hexane/ethyl acetate or dichloromethane/methanol solvent systems typically achieves purities of 90-98% with yields of 60-85% [16] [27]. The technique is particularly valuable for separating regioisomers and removing trace impurities that persist after recrystallization [30].
Sublimation provides an effective purification method for volatile benzotriazole derivatives [31] [32]. The technique operates under vacuum conditions at temperatures of 200-250°C, achieving purities of 98-99% with yields of 80-95% [31]. Sublimation is particularly suitable for removing non-volatile impurities and obtaining high-purity material for analytical applications [32].
Vacuum distillation serves as a final purification step for liquid or low-melting benzotriazole derivatives [5] [9]. The technique typically operates at 202-204°C under 15 mmHg pressure, achieving purities of 95-98% with yields of 60-80% [5]. Vacuum distillation is particularly effective for removing high-boiling impurities and solvent residues [9].
Characterization of 4,7-dibromo-1H-benzo[d] [2] [3]triazole employs a comprehensive suite of analytical techniques to confirm structure and purity [30] [33] [34].
¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information [33] [34] [35]. The ¹H NMR spectrum typically exhibits characteristic aromatic proton signals at δ 7.4-8.1 ppm, with specific signals for the dibrominated derivative appearing as distinct multiplets [33] [35]. The integration patterns and coupling constants provide definitive evidence for the substitution pattern and molecular structure [33].
¹³C NMR spectroscopy offers complementary structural information through carbon framework analysis [33] [34] [36]. The ¹³C NMR spectrum displays characteristic aromatic carbon signals at δ 110-146 ppm, with the dibrominated positions showing distinct chemical shifts due to the electron-withdrawing effects of bromine substitution [33] [36]. The benzotriazole quaternary carbons typically appear at δ 146.3 and 131.3 ppm [33].
¹⁵N NMR spectroscopy provides valuable information about the triazole nitrogen environment [34] [36]. The three nitrogen atoms in the triazole ring exhibit distinct chemical shifts at δ 180-350 ppm, with the substitution pattern influencing the specific chemical shift values [34] [36].
Infrared (IR) spectroscopy serves as a rapid and reliable method for functional group identification [37] [38] [39]. The IR spectrum of benzotriazole derivatives typically exhibits characteristic absorption bands at 3190 cm⁻¹ (N-H stretch), 1610 cm⁻¹, and 1590 cm⁻¹ (aromatic C=C and C=N stretches) [37] [38]. The presence of bromine substituents may cause slight shifts in these characteristic frequencies [39].
Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis [30] [40] [41]. For 4,7-dibromo-1H-benzo[d] [2] [3]triazole, the molecular ion peak appears at m/z 276.92, with characteristic fragmentation patterns showing loss of bromine atoms [40]. Both electron impact (EI) and electrospray ionization (ESI) modes are commonly employed for analysis [41].
X-ray crystallography offers unambiguous structural confirmation and provides detailed geometric parameters [42] [40]. The technique reveals the planar geometry of the benzotriazole core with characteristic nitrogen-nitrogen bond distances of 1.306-1.340 Å [42]. The crystal structure analysis confirms the substitution pattern and intermolecular interactions [40].
Elemental analysis provides quantitative determination of carbon, hydrogen, and nitrogen content [27] [32]. For 4,7-dibromo-1H-benzo[d] [2] [3]triazole (C₆H₃Br₂N₃), the theoretical composition is C: 26.00%, H: 1.09%, N: 15.17% . Agreement between calculated and found values within ±0.4% indicates high purity [27].
Thermal analysis techniques including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide stability information [43] [32]. The decomposition temperature typically ranges from 310-318°C, with melting points of 264-266°C reported for related benzotriazole derivatives [43] [32]. These thermal properties are crucial for determining optimal reaction and storage conditions [32].